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5-methyl-3-(3-thienyl)-1H-pyrazole

Cat. No.: B2374359
CAS No.: 3196-01-8
M. Wt: 164.23
InChI Key: CCQFACBCHAPXJS-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives as Heterocyclic Scaffolds in Modern Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in the landscape of modern chemical research. mdpi.com Its derivatives are a cornerstone in medicinal chemistry and agricultural science due to their vast array of biological activities. mdpi.comresearchgate.netsrjis.comglobalresearchonline.net The structural versatility of the pyrazole nucleus allows for the development of compounds with diverse pharmacological properties. researchgate.net

In the pharmaceutical realm, pyrazole derivatives have been extensively investigated and are recognized for a wide spectrum of activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, antiviral, and antidiabetic properties. mdpi.comnih.govnih.gov The inherent features of the pyrazole ring enable it to interact with various biological targets, making it a frequent component in the design of new therapeutic agents. researchgate.netnih.gov The success of this scaffold is underscored by its presence in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban, which validates its pharmacological potential. wikipedia.orgnih.gov

Beyond medicine, pyrazole derivatives have found significant applications in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govnih.govmdpi.com The adaptability of the pyrazole core allows for chemical modifications that produce compounds with tailored activities for crop protection. nih.gov The continuous exploration of pyrazole chemistry promises the development of novel molecules with enhanced efficacy and lower toxicities for a multitude of applications. nih.govtsijournals.com

Historical Context and Evolution of Pyrazole Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. mdpi.comnih.govwikipedia.org Shortly after, in 1889, Edward Buchner is credited with the first synthesis of the pyrazole ring itself. mdpi.comglobalresearchonline.netnumberanalytics.com

One of the earliest and most fundamental methods for creating substituted pyrazoles is the Knorr pyrazole synthesis, also developed by Knorr in 1883. mdpi.comnih.gov This straightforward and rapid method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comnih.govwikipedia.org Another classical method was developed in 1898 by Hans von Pechmann, who synthesized pyrazole from acetylene (B1199291) and diazomethane (B1218177). wikipedia.orgwikipedia.org The first discovery of a naturally occurring pyrazole, 1-pyrazolyl-alanine, was not until 1959, when it was isolated from watermelon seeds. nih.govwikipedia.orgorientjchem.org

Over the past century, research in this field has evolved significantly. numberanalytics.com Initial methods have been refined, and a vast number of new synthetic routes have been developed. mdpi.comnih.gov Modern synthetic chemistry has introduced more sophisticated and efficient approaches, such as multicomponent reactions, microwave-assisted synthesis, and the use of eco-friendly solvents, to generate diverse pyrazole libraries. mdpi.comtsijournals.commdpi.com This continuous innovation reflects the enduring importance of the pyrazole scaffold in synthetic and medicinal chemistry. globalresearchonline.netresearchgate.net

Overview of 5-methyl-3-(3-thienyl)-1H-pyrazole within the Broader Thienyl Pyrazole Chemical Space

The compound this compound is a specific derivative that incorporates both a pyrazole and a thiophene (B33073) ring. The thiophene ring, a five-membered heterocycle containing a sulfur atom, is itself a significant scaffold in medicinal chemistry, known to be present in various bioactive molecules. nih.gov The combination of pyrazole and thiophene moieties into a single hybrid molecule is a strategy employed by researchers to explore novel chemical space and potentially enhance or modulate biological activity. nih.govnih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈N₂S vulcanchem.com
Molecular Weight 164.23 g/mol vulcanchem.com
Melting Point 173–175°C vulcanchem.com

| SMILES | CC1=CC(=NN1)C2=CSC=C2 | vulcanchem.com |

Table 2: Spectroscopic Data for this compound

Technique Data Source
IR (cm⁻¹) 3120 (N–H stretch), 690 (C–S thiophene) vulcanchem.com

| ¹H NMR (DMSO) | δ 12.50 (s, 1H, NH) | vulcanchem.com |

The synthesis of this compound can be achieved through various synthetic methodologies common for pyrazole synthesis. One reported scalable, one-pot method involves the reaction of enaminones with hydrazine dihydrochloride (B599025) and ammonium (B1175870) acetate (B1210297) in an aqueous medium, which is noted for being an environmentally friendly approach. vulcanchem.com Other potential routes include the cyclocondensation of appropriate α,β-unsaturated ketones with hydrazines. vulcanchem.com The study of this specific compound and its analogues contributes to the broader understanding of how combining different heterocyclic scaffolds can lead to new molecules with valuable properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B2374359 5-methyl-3-(3-thienyl)-1H-pyrazole CAS No. 3196-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-thiophen-3-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-4-8(10-9-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFACBCHAPXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 5 Methyl 3 3 Thienyl 1h Pyrazole and Its Analogues

Tautomeric Considerations and Dynamics in 1H-Pyrazole Systems

The phenomenon of annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where the hydrogen atom on the nitrogen can migrate between the two nitrogen atoms of the pyrazole (B372694) ring. This dynamic equilibrium results in the existence of two distinct tautomeric forms. For an asymmetrically substituted pyrazole like 5-methyl-3-(3-thienyl)-1H-pyrazole, this equilibrium is between this compound and 3-methyl-5-(3-thienyl)-1H-pyrazole. The position of this equilibrium is highly sensitive to a variety of factors including the electronic nature of the substituents, the solvent's polarity, temperature, and the physical state (solution or solid). bohrium.comnih.gov

The interconversion between these tautomers often occurs rapidly on the NMR timescale, leading to averaged signals. nih.gov However, techniques such as low-temperature NMR spectroscopy can slow down the proton exchange rate sufficiently to allow for the observation and quantification of individual tautomers. fu-berlin.de

Detailed Research Findings

Detailed studies on pyrazole analogues provide significant insight into the tautomeric preferences. The stability of a particular tautomer is governed by the electronic properties of the substituents at the C3 and C5 positions. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize one tautomer over the other. researchgate.net For instance, in 3(5)-substituted pyrazoles, the tautomer where the substituent is at the 3-position is often found to be the more stable form in solution. fu-berlin.de

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. These calculations can determine the energy difference (ΔE) and Gibbs free energy difference (ΔG) between the tautomeric forms in the gas phase and in various solvents. nih.govresearchgate.net For example, calculations on a range of substituted pyrazoles have shown that strong electron-donating groups like -OH and -F tend to stabilize the N2-H tautomer, while strong electron-withdrawing groups such as -COOH and -CFO favor the N1-H tautomer. researchgate.net

Spectroscopic methods, particularly NMR, are crucial for the experimental investigation of tautomerism. bohrium.com In solution, Nuclear Overhauser Effect (NOE) experiments can be used to establish the proximity of the N-H proton to the substituents at the C3 and C5 positions, thereby identifying the major tautomer. mdpi.com For example, in a related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, NOE data showed proximity between the pyrazole C-H and N-H protons and the C5-methyl group, confirming the presence of the tautomer with the methyl group at position 5. mdpi.com

In the solid state, X-ray crystallography provides unambiguous evidence for the existence of a specific tautomer. fu-berlin.demdpi.com Crystal structures of various pyrazole derivatives have revealed that often only one tautomeric form is present in the crystal lattice. nih.govresearchgate.net The molecules in the solid state often form supramolecular structures, such as dimers, trimers, or linear chains, through intermolecular hydrogen bonds between the pyrazole N-H and the pyridine-like N2 atom of an adjacent molecule. mdpi.comrsc.orgspast.org

Interactive Data Tables

The following tables summarize typical data used to characterize tautomeric forms in pyrazole systems, based on findings for analogous compounds.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Tautomers in DMSO-d₆

ProtonTautomer A (e.g., 5-R-3-R'-1H-pyrazole)Tautomer B (e.g., 3-R-5-R'-1H-pyrazole)
N-H~12.60~12.16
C4-H~5.92~5.68
Substituent ProtonsDependent on proximity to N-HDependent on proximity to N-H

Data based on analogues like methyl 5-amino-1H-pyrazole-3-carboxylate. The exact shifts for this compound would require specific experimental data, but the relative differences are illustrative. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Tautomers in DMSO-d₆

CarbonTautomer A (e.g., 5-R-3-R'-1H-pyrazole)Tautomer B (e.g., 3-R-5-R'-1H-pyrazole)
C3~142.35~132.54
C5~156.20~148.85
C4~94.27~89.04

Data based on analogues like methyl 5-amino-1H-pyrazole-3-carboxylate. The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form. mdpi.com

Table 3: Computational Energy Data for Tautomeric Pairs of Substituted Pyrazoles

Substituent Pair (R/R')MethodΔE (kJ/mol) (Tautomer A vs. B)ΔG (kJ/mol) (Tautomer A vs. B)Favored Tautomer
-H / -NH₂DFT(B3LYP)/6-311++G(d,p)10.79.83-aminopyrazole
-CH₃ / -COOCH₂CH₃M06-2X/6-311++G(d,p)--Tautomer with ester at C3
-NO₂ / -COOCH₃M06-2X/6-311++G(d,p)--Tautomer with ester at C5

This table illustrates how the relative stability, calculated as the difference in electronic energy (ΔE) or Gibbs free energy (ΔG), is dependent on the nature of the substituents. A positive value indicates Tautomer B is more stable. Data is illustrative based on published studies on various pyrazole derivatives. researchgate.netmdpi.com

The interplay of these factors determines the predominant tautomer of this compound in a given environment. The methyl group is a weak σ-electron donor, while the 3-thienyl group has more complex electronic effects. Experimental and computational investigation of this specific compound would be necessary to definitively assign the favored tautomeric structure under various conditions.

Structure Activity Relationship Sar Studies of 5 Methyl 3 3 Thienyl 1h Pyrazole Derivatives

Influence of the Thienyl Moiety and its Positional Isomers on Biological Activity

The thienyl group, a key structural feature of this series of pyrazole (B372694) derivatives, plays a crucial role in their biological activity. Its position and substitution pattern can profoundly influence the compound's interaction with biological targets. For instance, in a series of cannabinoid-1 (CB1) receptor antagonists, replacing a phenyl group with a 2-thienyl moiety led to the discovery of highly potent and selective antagonists. nih.gov The introduction of an alkynyl group at the 5-position of the 2-thienyl ring was found to be particularly advantageous. nih.gov

The position of the thiophene (B33073) ring attachment to the pyrazole core is a critical determinant of activity. While the title compound features a 3-(3-thienyl) substitution, many studied analogues possess a 3- or 5-(2-thienyl) linkage. nih.govsigmaaldrich.com This seemingly subtle change in the point of attachment alters the spatial arrangement of the thiophene group relative to the pyrazole core, which can lead to different interactions with receptor binding sites.

Compound ModificationBiological Target/ActivityKey FindingReference
Replacement of 5-aryl with 5-(5-alkynyl-2-thienyl) on pyrazoleCB1 Receptor AntagonismLed to highly potent and selective CB1 antagonists. nih.gov
Introduction of a thienyl moiety at position 5 of 4-aminopyrazolesAcute ToxicitySignificantly increased acute toxicity. mdpi.com
Hybridization of thiophene and pyrazoleAntimicrobial and AntioxidantCreated compounds with potential dual activities. nih.gov

Impact of Methyl Substitution on the Pyrazole Ring

The methyl group at the 5-position of the pyrazole ring in the parent compound is another key structural element influencing its biological profile. Methyl-substituted pyrazoles are recognized as potent medicinal scaffolds with a broad spectrum of biological activities. dntb.gov.uaresearchgate.net The presence and position of the methyl group can affect the molecule's lipophilicity, metabolic stability, and steric interactions with the target protein. researchgate.net

In the context of CB1 receptor antagonists, subtle structural modifications, including the methylation of related structures, resulted in distinct differences in intrinsic properties. nih.gov This highlights the sensitivity of the biological response to small changes in the substitution pattern of the pyrazole core. Furthermore, in a study of meprin inhibitors, the introduction of a methyl group at position 3(5) of a 3,5-diphenylpyrazole (B73989) led to a decrease in inhibitory activity, suggesting that the size and nature of the substituent at this position are critical for optimal binding. nih.gov

The position of the methyl group is also a crucial factor. For example, in a series of herbicidal pyrazoles, a 3-methyl-1-substituted-1H-pyrazole scaffold was found to be effective, with some derivatives showing bleaching activity against green weeds. researchgate.net This underscores the importance of the specific substitution pattern on the pyrazole ring for a desired biological outcome.

ModificationBiological Activity ContextObserved EffectReference
Methylation of pyrazole derivativesCB1 Receptor AntagonismResulted in distinct differences in intrinsic properties. nih.gov
Introduction of a methyl group at position 3(5) of a 3,5-diphenylpyrazoleMeprin InhibitionDecreased inhibitory activity. nih.gov
3-methyl-1-substituted-1H-pyrazole scaffoldHerbicidal ActivitySome derivatives exhibited bleaching activity. researchgate.net

Effects of N-Substitution (e.g., N-1 position) on Pyrazole Scaffold Activity

The nitrogen atoms of the pyrazole ring, particularly the N-1 position, provide a key site for structural modification that can significantly impact biological activity. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor. nih.gov Substitution at the N-1 position can alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, and can also introduce new steric and electronic features that influence receptor binding.

In a study of meprin inhibitors, N-substitution of a 3,5-diphenylpyrazole with lipophilic moieties like methyl or phenyl groups resulted in a decrease in activity against both meprin α and β compared to the unsubstituted analogue. nih.gov This suggests that for this particular target, an unsubstituted N-1 position is preferred for optimal interaction.

Conversely, in other contexts, N-substitution is a critical strategy for enhancing activity. For instance, in the development of antimicrobial agents, the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives yielded compounds with anti-tubercular and anti-microbial properties. nih.gov Similarly, N-aryl substitution has been employed in the design of pyrazole derivatives with various biological activities. nih.gov The nature of the substituent at the N-1 position, whether it is a small alkyl group, a bulky aryl group, or a group capable of specific interactions, can fine-tune the pharmacological profile of the pyrazole scaffold.

N-1 SubstitutionBiological Target/ActivityImpact on ActivityReference
Methyl or PhenylMeprin Inhibition4- to 6-fold decrease in activity compared to unsubstituted. nih.gov
AcetylAntimicrobial/Anti-tubercularLed to active compounds. nih.gov
Aryl moietiesGeneral Drug DesignCommon strategy to modulate activity. nih.gov

Bioisosteric Replacements and Their Pharmacological Consequences

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of 5-methyl-3-(3-thienyl)-1H-pyrazole derivatives, various bioisosteric replacements have been explored with significant pharmacological consequences.

A notable example is the replacement of the pyrazole ring itself with other heterocyclic scaffolds. In the development of CB1 receptor antagonists, the pyrazole ring of rimonabant (B1662492) has been replaced by bioisosteres such as pyrrole, imidazole, triazole, and oxadiazole. researchgate.netrsc.org These modifications aim to develop peripherally acting antagonists with improved pharmacokinetic profiles and reduced side effects. researchgate.net

The thienyl moiety has also been a subject of bioisosteric replacement. While the thiophene ring is a common bioisostere for a phenyl ring, its replacement with other aromatic or heteroaromatic rings can lead to significant changes in biological activity. cambridgemedchemconsulting.com For instance, replacing a phenyl ring with a pyridyl, pyrimidine, or thiazole (B1198619) ring can alter metabolic stability, solubility, and potential for hERG inhibition. cambridgemedchemconsulting.com

Furthermore, within the thienyl-pyrazole scaffold, bioisosteric replacement of substituents has been a key strategy. The replacement of a carboxamide group at the C3 position of the pyrazole with a 5-alkyl oxadiazole ring led to a novel class of CB1 receptor antagonists. rsc.org This demonstrates that even subtle changes, guided by the principle of bioisosterism, can result in compounds with distinct and potentially improved pharmacological properties.

Original MoietyBioisosteric ReplacementBiological TargetPharmacological ConsequenceReference
Pyrazole ring (in rimonabant)Pyrrole, imidazole, triazole, oxadiazoleCB1 ReceptorDevelopment of peripherally acting antagonists with potentially better profiles. researchgate.netrsc.org
Phenyl ringThiophene, furan, thiazole, pyrazoleVarious targetsAlters metabolic stability, solubility, and can reduce hERG inhibition. cambridgemedchemconsulting.com
Pyrazole 3-carboxamide5-alkyl oxadiazoleCB1 ReceptorDiscovery of a novel class of potent antagonists. rsc.org

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a crucial step in understanding the SAR of a series of compounds and in designing new, more potent ligands. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

For pyrazole-based compounds, pharmacophore models have been developed for various targets. In the case of CB1 receptor antagonists, homology modeling and SAR studies suggest the presence of a deep and flat crevice in the binding site that accommodates the pyrazole 5-position substituent. nih.govresearchgate.net This binding pocket is surrounded by hydrophobic and aromatic residues, indicating the importance of these interactions for high affinity. nih.gov

The design of novel pyrazole derivatives often relies on these pharmacophore models. For instance, the identification of key interaction points, such as the hydrogen bonding capacity of the pyrazole nitrogens and the hydrophobic nature of the thienyl and methyl groups, guides the selection of new substituents. nih.gov Molecular docking studies are frequently employed to visualize the binding of designed ligands within the active site of the target protein, helping to rationalize the observed SAR and to predict the activity of new compounds. researchgate.netnih.gov The ultimate goal is to design ligands that have a high degree of complementarity with the target's binding site in terms of shape and electronic properties, leading to enhanced potency and selectivity.

In Vitro Biological Activity and Mechanistic Insights of 5 Methyl 3 3 Thienyl 1h Pyrazole Analogues

Enzyme Inhibition Studies and Molecular Targets

The pyrazole (B372694) nucleus, particularly when substituted with aromatic or heteroaromatic rings like thiophene (B33073), has proven to be a privileged structure in the design of enzyme inhibitors. The following subsections detail the inhibitory activities of 5-methyl-3-(3-thienyl)-1H-pyrazole analogues against several key enzyme targets.

Protein Kinase Inhibition (e.g., CDK8, Aurora Kinases)

Cyclin-dependent kinases (CDKs) and Aurora kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. nih.govnih.gov Several studies have highlighted the potential of pyrazole-containing compounds as potent inhibitors of these kinases.

Recent research has focused on the development of pyrazole-based inhibitors for Cyclin-dependent kinase 8 (CDK8), a kinase implicated in inflammatory diseases and cancer. nih.gov A structure-based virtual screening campaign successfully identified three novel CDK8 inhibitors featuring a pyrazole scaffold. The most potent of these inhibitors demonstrated an IC₅₀ value of 398.8 nM in protein and cellular assays, with a favorable selectivity profile against a panel of other kinases. nih.gov Computational modeling revealed that the pyrazole core plays a crucial role in the binding interactions with the CDK8 enzyme. chemmethod.com

Analogues of the 5-methyl-pyrazole moiety have also been shown to be effective inhibitors of Aurora kinases. For instance, a series of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines were developed as selective Aurora A kinase inhibitors. nih.gov One compound from this series exhibited potent inhibitory activity against Aurora A kinase and demonstrated excellent selectivity over Aurora B kinase and a panel of 60 other kinases. nih.gov In a separate study, a phthalazinone pyrazole, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), was identified as an inhibitor of Aurora kinase A. mdpi.com Further investigations into pyrazole derivatives have led to the design of dual inhibitors of Aurora kinase and tubulin polymerization, showcasing the versatility of this scaffold.

Table 1: Protein Kinase Inhibition by Pyrazole Analogues

Compound Class Target Kinase Key Findings
Pyrazole scaffold inhibitors CDK8 IC₅₀ value of 398.8 nM for the most potent inhibitor. nih.gov
3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines Aurora A Potent and selective inhibition over Aurora B and other kinases. nih.gov
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Aurora kinase A Identified as an inhibitor of Aurora kinase A. mdpi.com
Pyrazole-based derivatives CDK2 Compounds exhibited strong inhibition with IC₅₀ values as low as 0.96 μM. rsc.org

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. The discovery of two isoforms, COX-1 and COX-2, has spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, such as the commercial drug celecoxib, are well-established selective COX-2 inhibitors. semanticscholar.org

A variety of pyrazole derivatives have been synthesized and evaluated for their COX inhibitory activity. researchgate.netrjpn.org In one study, a series of pyridylpyrazole derivatives were assessed for their ability to inhibit lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) production, a process mediated by COX-2. semanticscholar.org Two compounds, 1f and 1m, were identified as potent inhibitors of PGE2 production, with IC₅₀ values of 7.1 and 1.1 µM, respectively. semanticscholar.org Western blot analysis confirmed that the inhibitory effect of compound 1m was due to the downregulation of COX-2 protein expression. semanticscholar.org

Furthermore, new series of thiophene derivatives have been synthesized and shown to possess significant anti-inflammatory properties through the inhibition of COX-1 and COX-2. One such derivative, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, displayed high selectivity for COX-2 with an IC₅₀ of 5.45 μM and a selectivity index of 8.37. nih.gov Molecular modeling studies of these compounds have provided insights into their binding modes within the active sites of COX isoenzymes, often showing similar interactions to known selective inhibitors. nih.govrsc.org

Table 2: Cyclooxygenase (COX) Inhibition by Pyrazole and Thiophene Analogues

Compound Class Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Pyridylpyrazole derivative (1m) PGE2 production (COX-2 mediated) 1.1 semanticscholar.org Not reported
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide COX-2 5.45 nih.gov 8.37 nih.gov
Benzoxazine derivatives (3e, 3f, 3r, 3s) COX-2 0.57–0.72 rsc.org 186.8–242.4 rsc.org

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.gov Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. The pyrazoline scaffold, a reduced form of pyrazole, has been a key structural element in the development of MAO inhibitors.

A series of 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives were synthesized and evaluated for their MAO inhibitory activity. researchgate.net Four of these compounds demonstrated selective and irreversible inhibition of MAO-B, with IC₅₀ values ranging from 22.00 to 91.50 µM. researchgate.net The presence of a p-methoxy group on the phenyl ring was found to enhance the inhibitory effect and selectivity towards MAO-B. researchgate.net

Other studies have explored chalcone (B49325) derivatives incorporating piperidyl-thienyl and 2-pyrazoline (B94618) moieties. eurekaselect.com These compounds exhibited potent inhibition against both MAO-A and MAO-B. researchgate.net Specifically, one chalcone derivative, 3c, targeted both isoforms with an IC₅₀ value of 0.51 µM for each. researchgate.net The structure-activity relationship studies of these compounds have provided valuable insights for the design of new and more potent MAO inhibitors.

Table 3: Monoamine Oxidase (MAO) Inhibition by Pyrazoline and Chalcone Analogues

Compound Class Target IC₅₀ (µM) Inhibition Type
1-N-Substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines (compounds 3i-3l) MAO-B 22.00–91.50 researchgate.net Selective, irreversible researchgate.net
Piperidyl-thienyl chalcone derivative (3c) MAO-A & MAO-B 0.51 researchgate.net Not specified
Acyl hydrazone derivatives (ACH10, ACH14) MAO-B Ki values of 0.097 and 0.10 acs.org Competitive, reversible acs.org

Other Enzyme Targets (e.g., Phospholipase A2, N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA))

The versatility of the pyrazole scaffold extends to the inhibition of other important enzymes involved in lipid signaling and inflammation.

Phospholipase A2 (PLA2): Phospholipase A2 enzymes are involved in the hydrolysis of phospholipids, leading to the production of pro-inflammatory mediators. nih.gov Inhibition of PLA2 is therefore a potential therapeutic strategy for inflammatory conditions. Studies have shown that some pyrazole derivatives can act as inhibitors of secretory PLA2 (sPLA2). nih.gov For example, a series of indole-containing isoxazole (B147169) derivatives, which share structural similarities with pyrazoles, were found to inhibit sPLA2 with IC₅₀ values in the micromolar range. nih.gov Additionally, a lipophilic derivative of the antiviral drug Virazole, which contains a triazole ring system, has been shown to be a moderate competitive inhibitor of pancreatic PLA2. belnauka.by

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). acs.org Inhibition of NAAA can therefore potentiate the endogenous anti-inflammatory effects of PEA. nih.gov Recent medicinal chemistry efforts have led to the development of potent and stable NAAA inhibitors, some of which are based on a pyrazole scaffold. acs.org For example, a class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been discovered as novel, non-covalent NAAA inhibitors suitable for oral administration. acs.org

Table 4: Inhibition of Other Enzymes by Pyrazole and Related Analogues

Compound Class Target Enzyme Key Findings
Indole containing isoxazole derivatives sPLA2 IC₅₀ value of 10.23 μM for one compound. nih.gov
Virazole derivative Pancreatic PLA2 Moderate competitive inhibition. belnauka.by
Pyrazole azabicyclo[3.2.1]octane sulfonamides NAAA Novel class of non-covalent inhibitors. acs.org

Receptor Modulation and Ligand Binding Assays

In addition to enzyme inhibition, analogues of this compound have been designed to interact with specific receptors, thereby modulating their downstream signaling pathways.

Angiotensin II Type 1 (AT₁) Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. mdpi.comdntb.gov.ua The Angiotensin II Type 1 (AT₁) receptor is a key component of this system, and its blockade is a major therapeutic strategy for hypertension. mdpi.com The pyrazole scaffold has been successfully incorporated into the design of potent and orally active AT₁ receptor antagonists.

A series of novel AT₁ receptor antagonists based on the pyrazolo[3,4-b]pyridine bicyclic system have been synthesized and characterized. nih.gov Several of these compounds displayed nanomolar affinity for the AT₁ receptor and acted as potent antagonists in functional assays. nih.gov For example, compounds 7c and 8a from this series showed significant antagonistic activity in isolated rabbit aortic strips. nih.gov

Another study focused on C-linked pyrazole derivatives as AT₁ receptor antagonists. nih.gov These compounds demonstrated high affinity for rat adrenal AT₁ receptors in vitro. nih.gov Structure-activity relationship studies highlighted the importance of specific substitutions on the pyrazole ring for oral activity. nih.gov One derivative, UP 221-78, was found to have antihypertensive activity equivalent to the well-known antagonist Losartan. nih.gov

Table 5: Angiotensin II Type 1 (AT₁) Receptor Antagonism by Pyrazole Analogues

Compound Class Receptor Target Key Findings
Pyrazolo[3,4-b]pyridine derivatives (7c, 8a) AT₁ Nanomolar affinity and potent antagonism. nih.gov
C-linked pyrazole derivative (UP 221-78) AT₁ High affinity and antihypertensive activity comparable to Losartan. nih.gov

Cannabinoid-1 (CB1) Receptor Antagonism

The pyrazole scaffold is a core component of several potent and selective antagonists for the Cannabinoid-1 (CB1) receptor. elsevierpure.com Structure-activity relationship (SAR) studies on pyrazole derivatives have been crucial in identifying the structural features necessary for high-affinity binding and antagonist activity. elsevierpure.comjbclinpharm.org The prototypical CB1 antagonist, rimonabant (B1662492), features a 1,5-diaryl-pyrazole-3-carboxamide structure, which has served as a template for the development of new analogues. nih.govnih.gov

Key structural requirements for potent CB1 receptor antagonism in pyrazole derivatives include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.comnih.gov Modifications at the 3-position, in particular, have been explored to understand receptor recognition and functional activity. nih.gov While some analogues maintain high affinity for the CB1 receptor, substitutions at this position can sometimes lead to compounds with agonist-like effects that are not mediated by CB1 or CB2 receptors. nih.govresearchgate.net

The affinity of these compounds for the CB1 receptor is typically determined through competitive binding assays using radioligands like [³H]SR141716A. nih.govresearchgate.net Studies have shown that replacing the central pyrazole core with other heterocyclic systems, such as imidazole, can also yield potent CB1 antagonists. nih.gov Furthermore, rigidifying the pyrazole structure, for instance by creating tricyclic pyrazole-based compounds like 1,4-dihydroindeno[1,2-c]pyrazoles, has been a successful strategy to develop derivatives with high affinity and selectivity for CB1 receptors. nih.gov Computational studies suggest that interactions such as hydrogen bonding with key amino acid residues like Lys192 and π-π stacking with tryptophan and phenylalanine residues in the receptor's binding pocket are critical for the antagonistic activity of these pyrazole derivatives. jbclinpharm.org

Compound ClassKey Structural FeaturesReceptor InteractionFinding
Biarylpyrazole Derivatives* para-substituted phenyl at C5* Carboxamide at C3* 2,4-dichlorophenyl at N1 elsevierpure.comnih.govCB1 AntagonismThe most potent compounds in one series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. elsevierpure.comnih.gov
3-Substituted Pyrazole AnalogsVaried substituents at the 3-position (e.g., benzylamino, oxazole). nih.govCB1 BindingMany analogues showed CB1 selectivity, but in vivo effects were not always correlated with CB1 binding affinity, suggesting non-CB1/CB2 mechanisms. nih.govresearchgate.net
Tricyclic Pyrazole DerivativesFused ring systems, such as 1,4-dihydroindeno[1,2-c]pyrazole. nih.govCB1/CB2 AffinityThese rigid analogues of rimonabant often exhibit high affinity and selectivity for either CB1 or CB2 receptors. nih.gov

In Vitro Cellular Activity Profiles and Mechanistic Investigations

Inhibition of Cell Proliferation and Apoptosis Induction in Cancer Cell Lines

Pyrazole derivatives, including those with thienyl substitutions, have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.gov These compounds exert their anticancer effects through multiple mechanisms, most notably by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govnih.gov

The cytotoxic effects of these analogues have been evaluated against numerous cell lines, including those for breast cancer (MCF-7, MDA-MB-468), lung cancer (A549), liver cancer (HepG2), and colon cancer (HCT-116). nih.govnih.govrsc.org For instance, certain 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives showed potent, dose-dependent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-468, with IC50 values significantly lower than the standard drug paclitaxel. nih.gov Similarly, other pyrazole analogues effectively inhibited cell growth in HCT-116 and HepG2 cell lines, with IC50 values comparable to doxorubicin. nih.gov

Mechanistic studies reveal that these compounds trigger apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream apoptotic signaling. nih.gov This is often accompanied by an increase in the activity of key executioner enzymes like caspase-3. nih.govnih.gov Furthermore, many pyrazole derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.govrsc.org Studies have documented an increase in the expression of pro-apoptotic proteins such as Bax and p53, alongside the inhibition of the anti-apoptotic protein Bcl-2. nih.govrsc.org This disruption of the balance between pro- and anti-apoptotic factors ultimately commits the cancer cell to apoptosis. Some compounds also induce cell cycle arrest, for example at the S phase or G1 phase, preventing cancer cells from replicating. nih.govresearchgate.net

Compound ClassCancer Cell Line(s)IC50 ValueMechanism of Action
1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-1H-PyrazolesMDA-MB-468 (Triple Negative Breast Cancer) nih.gov6.45 µM (48h) nih.govROS Generation, Caspase-3 Activation, S-Phase Arrest nih.gov
1,3,5-Trisubstituted-1H-PyrazolesMCF-7 (Breast), A549 (Lung), PC-3 (Prostate) rsc.org3.9–35.5 μM rsc.orgBcl-2 Inhibition, Activation of Bax, p53, and Caspase-3; DNA Damage nih.govrsc.org
Aryldiazenyl PyrazolesHCT-116 (Colorectal), HepG2 (Hepatocellular) nih.gov4.2 µM (HCT-116), 4.4 µM (HepG2) nih.govXanthine Oxidase Inhibition nih.gov
Pyrazole-Indole HybridsHepG2, HCT116, MCF7, A549 nih.gov< 23.7 µM nih.govCDK2 Inhibition nih.gov
Benzofuropyrazoles / PyrazolesK562 (Leukemia), A549 (Lung) researchgate.netPotent activity reported researchgate.netCell Growth Inhibition researchgate.net

Antimicrobial Activity Against Bacterial and Fungal Strains

Derivatives of this compound are part of a broader class of pyrazole compounds that exhibit significant antimicrobial properties against a wide spectrum of pathogens. nih.govcore.ac.uk These compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, demonstrating their potential as broad-spectrum antimicrobial agents. mdpi.comnih.gov

In antibacterial screenings, pyrazole analogues have shown notable activity against common pathogens. For instance, certain pyrazole derivatives displayed high activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Streptococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL. nih.gov Other studies have highlighted the effectiveness of pyrazole-thiazole hybrids against Staphylococcus aureus and Klebsiella planticola, with IC50 values around 11.8 μM. nih.gov The combination of a pyrazole core with a thiophene pharmacophore has also yielded compounds with potent activity against Pseudomonas aeruginosa and Bacillus subtilis. mdpi.com The mechanism of antibacterial action for some pyrazoles is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. nih.gov

In the realm of antifungal activity, pyrazole derivatives have been effective against pathogenic fungi like Aspergillus niger and Candida albicans. nih.goveurekaselect.com One study reported a pyrazole compound with an MIC of 1 μg/mL against A. niger, which was comparable to the standard drug Clotrimazole. nih.gov Thiophene-containing pyrazoles have also shown promising results against fungi such as Aspergillus fumigatus and Syncephalastrum racemosum. mdpi.com For some antifungal pyrazoles, the proposed mechanism involves the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme vital for fungal cell membrane synthesis. eurekaselect.com

Compound ClassTarget Organism(s)Activity (MIC/IC50)Reference(s)
Pyrazole Mannich BasesE. coli, S. epidermidis (Bacterial)0.25 μg/mL nih.gov
Pyrazole Mannich BasesA. niger (Fungal)1 μg/mL nih.gov
Pyrazole-Thiophene HybridsP. aeruginosa, E. coli (Bacterial)19.3 µM, 19.9 µM mdpi.com
Pyrazole-Thiophene HybridsA. fumigatus, S. racemosum (Fungal)23.7 µM, 19.7 µM mdpi.com
Pyrazole-Thiazole HybridsS. aureus, K. planticola (Bacterial)IC50: 11.8 μM nih.gov
1-(4-substitutedphenyl)-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acidsB. subtilis, E. coli, C. albicans, A. nigerSignificant activity reported eurekaselect.com

Antiviral Activity and Viral Replication Pathways

The pyrazole scaffold is recognized for its potential in developing agents against various viral pathogens. nih.gov Research has shown that pyrazole derivatives can exhibit inhibitory effects against different types of viruses, including Newcastle disease virus (NDV) and herpes simplex virus (HSV). nih.govresearchgate.net

A study focusing on derivatives of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole demonstrated significant antiviral efficacy against NDV. nih.gov When tested for their ability to inhibit virus-induced haemagglutination, a hydrazone derivative and a thiazolidinedione derivative provided 100% protection with no mortality in the assay. nih.gov A pyrazolopyrimidine derivative also showed high (95%) protection. nih.gov These findings highlight the potential of these compounds to interfere with the viral life cycle. Molecular docking simulations suggested that these compounds might act by targeting immune receptors like Toll-like receptor 4 (TLR4), which is involved in the innate immune response to viral infections. nih.gov

In another study, a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazole derivatives were evaluated for their in vitro antiviral activity against herpes simplex virus type-1 (HSV-1). One compound, in particular, exhibited strong antiviral activity, with an IC50 value of 0.02, which was more potent than the reference drug acyclovir (B1169) in the plaque-reduction assay used. researchgate.net The broad spectrum of antiviral activity associated with pyrazoles also includes reported action against HIV, Hepatitis C virus (HCV), and influenza viruses, indicating that this chemical class can be adapted to target various viral replication pathways. nih.gov

Compound ClassTarget VirusIn Vitro FindingProposed Mechanism/Target
4-Substituted Pyrazole DerivativesNewcastle Disease Virus (NDV)95-100% protection against virus-induced haemagglutination. nih.govTargeting of immune receptor TLR4. nih.gov
3-Methyl-1,5-diphenyl-1H-pyrazole DerivativesHerpes Simplex Virus Type-1 (HSV-1)Strong antiviral activity (IC50 = 0.02) in a plaque-reduction assay. researchgate.netNot specified.
General Pyrazole DerivativesHIV, HCV, H1N1, H5N1Reported antiviral therapeutics. nih.govInhibition of various viral targets, including reverse transcriptase. nih.gov

Antioxidant Mechanisms (e.g., Radical Scavenging)

Thienyl-pyrazole derivatives have been identified as potent antioxidants, capable of neutralizing harmful free radicals through various mechanisms. nih.govresearchgate.net Their antioxidant capacity is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging assays. nih.govnih.gov

In a study on novel thienyl-pyrazoles, several compounds demonstrated excellent DPPH radical scavenging activity, with IC50 values as low as 0.245 µM, which was superior to the standard antioxidant ascorbic acid (IC50 = 0.483 µM). nih.govresearchgate.net The same compounds also showed potent hydroxyl radical scavenging, with IC50 values around 0.90 µM, significantly better than the standard butylated hydroxyanisole (BHA) (IC50 = 1.739 µM). nih.govresearchgate.net The antioxidant activity is often attributed to the ability of the pyrazole ring system, particularly the NH proton, to donate hydrogen atoms to neutralize free radicals. nih.gov

Compound SeriesAssayActivity (IC50)Standard
Thienyl-Pyrazoles (5g, 5h)DPPH Radical Scavenging0.245 µM, 0.284 µM nih.govresearchgate.netAscorbic Acid (0.483 µM) nih.govresearchgate.net
Thienyl-Pyrazoles (5g, 5h)Hydroxyl Radical Scavenging0.905 µM, 0.892 µM nih.govresearchgate.netBHA (1.739 µM) nih.govresearchgate.net
Thiophene Substituted Pyrazoline (3s)ABTS•+ Radical ScavengingPotent activity reported niscpr.res.inTrolox niscpr.res.in
Pyrazole-Naphthalene Hybrids (6a)15-Lipoxygenase InhibitionPotent activity reported nih.govQuercetin nih.gov

Immunomodulatory Effects (e.g., TNF-α, IL-6 Inhibition)

Pyrazole analogues, including those bearing a thiophene moiety, have been investigated for their ability to modulate the immune response, particularly through the inhibition of pro-inflammatory cytokines. nih.govalliedacademies.org Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are major targets in the development of new anti-inflammatory drugs, as their overproduction is implicated in numerous inflammatory diseases. alliedacademies.orgrsc.orgbiointerfaceresearch.com

Several studies have demonstrated that pyrazole derivatives can effectively inhibit the production of TNF-α. In one study, thiophene-bearing pyrazole derivatives were evaluated for their in vitro anti-inflammatory activities, where compounds with chloro and bromo substituents on the thiophene ring were identified as potent inhibitors of TNF-α. nih.gov Another series of pyrazole–pyridazine hybrids was tested for its ability to suppress the generation of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. rsc.org The most active compounds in this series, specifically trimethoxy derivatives, demonstrated potent inhibition of TNF-α and IL-6, showcasing their potential to control inflammatory cascades. rsc.org

The mechanism behind these immunomodulatory effects often involves the inhibition of key inflammatory pathways. For example, many of these compounds are also potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins during inflammation. nih.govrsc.org By inhibiting COX-2, TNF-α, and IL-6, these pyrazole derivatives can exert a multi-faceted anti-inflammatory effect, making them promising candidates for further investigation as therapeutic agents for inflammatory conditions. rsc.org

Compound ClassAssay/Cell LineTarget(s)Finding
Thiophene-Pyrazole Derivatives (7f, 7g)In vitro assayTNF-α, COX, 5-LOXCompounds with chloro or bromo substituents on the thiophene ring were potent inhibitors. nih.gov
Pyrazole–Pyridazine Hybrids (5f, 6f)LPS-induced RAW264.7 macrophagesTNF-α, IL-6, PGE-2, NOTrimethoxy derivatives were the most potent candidates, showing significant inhibition of all mediators. rsc.org
3,5-disubstituted-4,5-dihydro-1H-pyrazolesIn vivo modelTNF-α, IL-1βSeveral compounds showed significant inhibitory potential. alliedacademies.org

Computational and Theoretical Chemistry Studies on 5 Methyl 3 3 Thienyl 1h Pyrazole and Pyrazole Scaffolds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For pyrazole (B372694) scaffolds, including compounds structurally related to 5-methyl-3-(3-thienyl)-1H-pyrazole, docking studies have been widely used to identify and optimize inhibitors for various protein targets.

Docking simulations of pyrazole derivatives have revealed key binding modes and interactions responsible for their biological activities. For instance, studies on pyrazole-based inhibitors targeting protein kinases, a critical family of enzymes in cancer and inflammatory diseases, are common. nih.gov Docking of 1H-pyrazole derivatives into the active sites of targets like VEGFR-2, Aurora A, and CDK2 has shown that these compounds can fit deeply within the binding pocket, forming crucial hydrogen bonds and hydrophobic interactions. nih.gov In one study, a 1,3,4-thiadiazole-substituted pyrazole derivative showed a minimum binding energy of -10.35 kJ/mol with CDK2, indicating strong potential inhibitory action. nih.govresearchgate.net Similarly, pyrazole-chalcone hybrids have been docked against human cancer cell line targets to predict binding modes and affinity. tandfonline.com

In the context of anti-hyperglycemic agents, virtual screening of pyrazole derivatives of usnic acid against PPARγ agonists resulted in docking scores ranging from -7.6 to -9.2 kcal/mol for the top hit compounds. nih.govcore.ac.ukresearchgate.net These studies not only predict the binding affinity but also elucidate the specific amino acid residues involved in the interaction, guiding further structural modifications to enhance potency. For example, molecular docking of pyrazole-dimedone hybrids against various bacterial and fungal protein targets helped to predict their molecular mechanisms of antimicrobial action. nih.gov The versatility of the pyrazole scaffold is further highlighted by its exploration as an inhibitor for targets as diverse as the Heat Shock Protein 90α (Hsp90α) and rearranged during transfection (RET) kinase. nih.govnih.gov

Derivative ClassProtein TargetDocking Score / Binding EnergyKey Interactions / Findings
Pyrazole-Thiadiazole Derivatives VEGFR-2, Aurora A, CDK2-8.57 to -10.35 kJ/molPotential inhibitors of all three protein targets, forming stable hydrogen bonds within the active site. nih.govresearchgate.net
Pyrazole Derivatives of Usnic Acid PPARγ-7.6 to -9.2 kcal/molIdentified lead compounds with strong binding energy, comparable to the reference compound Rosiglitazone. nih.govcore.ac.ukresearchgate.net
Pyrazole-Containing Imide Derivatives Hsp90αNot specifiedIdentified Hsp90α as a potential drug target for the synthesized compounds. nih.gov
Pyrazoline Analogues EGFR-7.4 to -9.27 Kcal/molAll derivatives showed good binding affinity within the EGFR active binding domain. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. This approach significantly accelerates the drug design process by prioritizing the synthesis of the most promising candidates.

For pyrazole derivatives, both 2D and 3D-QSAR models have been successfully developed to predict a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.govnih.govijsdr.org In a study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, a 2D-QSAR model was built using stepwise multiple linear regression. nih.govacs.org The resulting model showed that adjacency distance matrix descriptors were highly influential on the inhibitory activity, and the model was robust enough to design 11 new compounds with high predicted potency. nih.govacs.org

Another study focused on designing novel pyrazole derivatives as potential anti-cancer compounds against a panel of seven different cancer cell lines, including PC-3, K562, and A2780. nih.gov Statistically significant 2D-QSAR models were generated for each cell line, which were then used to predict the anticancer activity (pIC50 values) of a set of 63 in-house synthesized pyrazole derivatives. nih.gov These models helped identify the most significant molecular descriptors and guided the design of new derivatives with enhanced predicted activity. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on pyrazole derivatives targeting RET kinase, revealing important structural characteristics for designing new, highly active inhibitors. nih.gov

Pyrazole Derivative SeriesPredicted ActivityQSAR Model TypeKey Findings / Significant Descriptors
1H-Pyrazole-1-carbothioamides EGFR Kinase Inhibition2D-QSAR (SW-MLR)Activity was most influenced by adjacency distance matrix descriptors. nih.govacs.org
Pyrazolyl-thiazolinones Antitumor2D-QSAR & 3D-QSARGenerated models with good statistical correlation (r²=0.781, q²=0.709) to design new chemical entities. ijsdr.org
General Pyrazole Derivatives Anticancer (various cell lines)2D-QSARDeveloped models for 7 different cancer cell lines to predict pIC50 values and guide new designs. nih.gov
Pyrazole-based RET Kinase Inhibitors RET Kinase Inhibition3D-QSAR (CoMFA/CoMSIA)Contour map analysis showed important structural characteristics for designing highly active inhibitors. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and global reactivity descriptors, DFT provides deep insights into a molecule's stability, reactivity, and potential interaction sites. These calculations are crucial for understanding reaction mechanisms and designing molecules with desired electronic properties.

DFT studies on pyrazole scaffolds have been employed to explain experimental outcomes and to predict molecular properties. For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to study the regioselectivity of the 1,3-dipolar cycloaddition reaction in the synthesis of pyrazole-isoxazoline hybrids. The analysis of global and local reactivity indexes, derived from conceptual DFT, successfully explained the observed regioselectivity. In other studies, DFT has been used to optimize the molecular geometry of newly synthesized pyrazole derivatives and to calculate parameters like dipole moment, bond lengths, and total energy. nih.gov

The electronic properties derived from DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. malayajournal.org For pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, DFT calculations were used to determine these orbital energies, as well as other reactivity descriptors like electronegativity and softness, providing a theoretical basis for their observed properties. malayajournal.org These computational investigations into the electronic and structural properties of pyrazole derivatives are essential for understanding their biological and pharmacological behavior. nih.gov

Pyrazole DerivativeDFT Method/Basis SetCalculated PropertiesKey Findings
Pyrazole-isoxazoline Hybrids B3LYP/6-31G(d,p)Global and local reactivity indexesExplained the regioselectivity of the synthesis reaction.
Pyrazolo[1,5-c]pyrimidin-7(1H)-ones B3LYP/6-311G(d,p) & 6-311++G(2d,2p)HOMO, LUMO, Electronegativity, SoftnessDetermined electronic properties related to reactivity and selectivity. malayajournal.org
Pyrano[2,3-c]pyrazole Derivatives B3LYPGeometric parameters, total energy, heat of formation, atomic chargesComputed highly accurate geometric and electronic parameters. nih.gov
Pyz-1 and Pyz-2 Not specifiedQuantum chemical reactivity parametersDerived concepts from electron density to predict overall trends in chemical reactivity. nih.gov

Virtual Screening and Pharmacophore Modeling in Drug Discovery

Virtual screening and pharmacophore modeling are powerful computational strategies to accelerate the discovery of new drug candidates. High-Throughput Virtual Screening (HTVS) involves the computational screening of large chemical libraries against a biological target to identify compounds with a high likelihood of activity. chemmethod.comchemmethod.com Pharmacophore modeling, on the other hand, involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov

The pyrazole scaffold has been a central focus of such discovery efforts. In a notable study, HTVS was employed to screen a library of 12,606 pyrazole compounds against Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.comchemmethod.com This large-scale screening led to the identification of several novel pyrazole-based CDK8 inhibitors, demonstrating the efficiency of HTVS in rapidly finding new hits from vast chemical spaces. chemmethod.comchemmethod.com Another virtual screening campaign focused on pyrazole derivatives of usnic acid to identify new anti-hyperglycemic agents, successfully identifying seven promising hit compounds from an initial set of thirty-six. nih.govcore.ac.ukresearchgate.net

Pharmacophore modeling provides a more abstract but equally powerful approach. For a series of newly synthesized pyrazole-dimedone hybrids with antimicrobial activity, a ligand-based pharmacophore model was developed. nih.gov This model identified three key features essential for activity: one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic/aromatic center. nih.gov Such models serve as a 3D query to search for other compounds with a similar arrangement of features, guiding the design of new molecules with potentially improved activity. These computational approaches play a critical role in rationally designing and optimizing novel therapeutics based on the versatile pyrazole scaffold. researchgate.net

Study FocusMethodLibrary/Compound SetKey Findings
CDK8 Inhibitor Discovery High-Throughput Virtual Screening (HTVS)12,606 pyrazole compoundsIdentified seven type I and two type II inhibitors from a large chemical library. chemmethod.comchemmethod.com
Anti-hyperglycemic Agent Discovery Virtual Screening36 pyrazole derivatives of usnic acidIdentified 7 hit compounds with good drug-like properties and high docking scores against PPARγ. nih.govcore.ac.ukresearchgate.net
Antimicrobial SAR Profiling Ligand-based Pharmacophore ModelingPyrazole-dimedone derivativesDeveloped a three-feature pharmacophore model (H-bond acceptor, H-bond donor, hydrophobic) required for antimicrobial activity. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked ligand in the receptor's binding pocket, understanding conformational changes in both the ligand and the protein upon binding, and calculating more accurate binding free energies.

MD simulations are frequently used to validate and refine the results of molecular docking studies involving pyrazole derivatives. For instance, after docking a highly active pyrazole derivative into the active site of RET kinase, a 100 ns MD simulation was performed. nih.gov The simulation confirmed the stability of the docked complex, as evidenced by stable root mean square deviation (RMSD) values for both the ligand and the protein, and showed that the key hydrogen bond and hydrophobic interactions observed in the docking pose were maintained throughout the simulation. nih.govmdpi.com

Similarly, MD simulations were performed on complexes of pyrazole derivatives of usnic acid with the PPARγ receptor to verify the stability of the binding poses obtained from docking. nih.govcore.ac.uk These simulations provide confidence that the interactions predicted by docking are physically reasonable and stable over time. In another study, MD simulations were used to explore the binding mode of a pyrazole-containing imide derivative with its potential target, Hsp90α. nih.gov The insights gained from MD simulations regarding the dynamic behavior and conformational space of pyrazole derivatives are invaluable for the rational design of potent and selective therapeutics. tandfonline.comeurasianjournals.com

Pyrazole Derivative/ComplexSimulation TimeBiological TargetKey Findings
Most active pyrazole derivative 100 nsRET KinaseConfirmed the stability of the docked conformation; key hydrophobic and H-bond interactions were consistent with docking results. nih.govmdpi.com
Compound-6 (Usnic acid-pyrazole derivative) Not specifiedPPARγVerified the stability of the ligand-protein complex and the binding posture obtained from docking experiments. nih.govcore.ac.uk
Compound A2 (Pyrazole-imide derivative) Not specifiedHsp90αExplored the most likely binding mode of the compound with its target protein. nih.gov
Pyrazole–chalcone (B49325) hybrids Not specifiedVariousPredicted the stability of the protein-ligand complexes. tandfonline.com

Future Research Directions and Translational Perspectives for Thienyl Pyrazole Compounds

Development of Novel and Efficient Synthetic Routes

The development of new and improved methods for synthesizing thienyl-pyrazole derivatives is a cornerstone of future research. While numerous synthetic protocols exist, many suffer from drawbacks such as harsh reaction conditions, low yields, and the production of toxic byproducts. nih.gov Consequently, there is a pressing need for more efficient and environmentally friendly synthetic strategies.

A promising area of focus is the use of green chemistry principles, including the use of eco-friendly catalysts and solvents. ias.ac.in For instance, the use of Amberlyst-15, a solid acid catalyst, has been shown to be effective in the synthesis of 2-pyrazoline (B94618) derivatives from chalcones and phenylhydrazines under milder conditions and with improved yields. nih.govnih.gov This catalyst is reusable, adding to the sustainability of the process. nih.gov Other green approaches, such as microwave-assisted and grinding-based technologies, are also being investigated to create more efficient and sustainable routes to pyrazoline derivatives. researchgate.net

Future synthetic strategies will likely focus on:

One-pot syntheses: Developing multi-component reactions where several steps are performed in a single reaction vessel to improve efficiency and reduce waste. nih.gov

Catalyst development: Exploring novel and more efficient catalysts, including nano-catalysts like nano-ZnO, which has demonstrated excellent yields and shorter reaction times. nih.govmdpi.com

Flow chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, improve safety, and allow for easier scalability.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.

These advancements will not only make the synthesis of thienyl-pyrazoles more economical and sustainable but also facilitate the creation of diverse libraries of compounds for biological screening. ias.ac.in

Exploration of Underexplored Biological Targets and Pathways

While thienyl-pyrazoles have been extensively studied for certain biological activities, such as antioxidant and anticancer effects, there remains a vast landscape of unexplored biological targets and pathways. researchgate.netekb.eg Future research should aim to broaden the scope of investigation to uncover new therapeutic applications for this versatile scaffold.

Currently, many pyrazole (B372694) derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidepressant properties. nih.govnih.gov However, the precise molecular mechanisms underlying many of these effects are not fully understood. A deeper understanding of how these compounds interact with biological systems at the molecular level is crucial for rational drug design and optimization.

Future research in this area should include:

Target identification and validation: Employing chemoproteomics and other advanced techniques to identify novel protein targets of thienyl-pyrazole compounds.

Pathway analysis: Investigating the effects of these compounds on various cellular signaling pathways to elucidate their mechanisms of action.

Phenotypic screening: Utilizing high-content screening approaches to identify compounds that induce desired cellular phenotypes, even without a priori knowledge of the specific target.

Exploration of new therapeutic areas: Investigating the potential of thienyl-pyrazoles in treating a wider range of diseases, including neurodegenerative disorders, metabolic diseases, and infectious diseases. For example, some pyrazole derivatives have shown promise as inhibitors of enzymes relevant to Alzheimer's disease. nih.govresearchgate.net

By systematically exploring the biological space of thienyl-pyrazoles, researchers can unlock their full therapeutic potential and identify new lead compounds for drug development.

Rational Design of Hybrid Molecules and Scaffold Decoration Strategies

The principles of rational drug design are being increasingly applied to the development of novel thienyl-pyrazole-based therapeutics. repec.org This involves the strategic modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. Two key strategies in this endeavor are the creation of hybrid molecules and scaffold decoration.

Hybrid molecules are created by combining the thienyl-pyrazole scaffold with other pharmacophores known to possess desirable biological activities. nih.gov This molecular hybridization approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance and improving therapeutic efficacy. nih.govnih.gov For example, pyrazole-triazole and pyrazole-thiazole hybrids have been synthesized and shown to possess enhanced cytotoxic and antioxidant activities. nih.govresearchgate.net

Scaffold decoration involves the systematic modification of the substituents on the thienyl-pyrazole core. rsc.org Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups at various positions on the pyrazole and thienyl rings influence biological activity. nih.gov This information guides the design of new analogs with improved properties.

Future efforts in this area will likely involve:

Fragment-based drug design: Combining small molecular fragments that bind to adjacent sites on a biological target to create more potent and selective ligands.

Linker optimization: In hybrid molecules, the nature and length of the linker connecting the two pharmacophores can significantly impact activity. Systematic optimization of the linker is a critical aspect of hybrid design.

Privileged scaffold combination: Identifying and combining privileged scaffolds—structures that are known to bind to multiple biological targets—to create novel multi-target agents.

These rational design strategies will be instrumental in creating the next generation of thienyl-pyrazole-based drugs with superior therapeutic profiles.

Advancements in Computational Approaches for Thienyl-Pyrazole Discovery

Computational methods have become an indispensable tool in modern drug discovery, and their application to thienyl-pyrazole research is poised to accelerate the pace of innovation. researchgate.net In silico techniques can be used to predict the biological activity, pharmacokinetic properties, and toxicity of novel compounds, thereby reducing the time and cost associated with experimental screening. researchgate.net

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. ekb.eg This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. ekb.eg For example, docking studies have been used to understand the interaction of thienyl-pyrazoles with targets like catalase and VEGFR-2. nih.govekb.eg

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Other important computational approaches include:

Molecular dynamics (MD) simulations: These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the binding process.

ADME/Tox prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov

Machine learning and artificial intelligence: AI-powered algorithms can analyze vast datasets to identify complex patterns and make predictions, further enhancing the efficiency of drug design and discovery.

The continued development and refinement of these computational tools will undoubtedly play a pivotal role in the discovery of new and effective thienyl-pyrazole-based drugs.

Integration with Emerging Technologies in Chemical Biology

The field of chemical biology is constantly evolving, with new technologies emerging that offer unprecedented opportunities for drug discovery. The integration of these technologies with thienyl-pyrazole research will be crucial for unlocking their full therapeutic potential.

One such emerging technology is PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The thienyl-pyrazole scaffold could potentially be incorporated into PROTAC design as a ligand for either the target protein or the E3 ligase.

Other emerging technologies that could be leveraged include:

DNA-encoded libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. This high-throughput approach could be used to rapidly identify thienyl-pyrazole derivatives with affinity for a wide range of biological targets.

CRISPR-based screening: CRISPR-Cas9 technology can be used to systematically knock out genes in a cell line, allowing for the identification of genes that are essential for the activity of a particular compound. This can help to elucidate the mechanism of action of thienyl-pyrazole derivatives.

Chemical probes: Well-characterized, potent, and selective thienyl-pyrazole derivatives can be developed as chemical probes to study the function of their biological targets in cells and in vivo.

By embracing these and other emerging technologies, researchers can gain a deeper understanding of the biology of thienyl-pyrazoles and accelerate their translation into novel therapeutics.

Q & A

Basic Question: What are the key considerations for synthesizing 5-methyl-3-(3-thienyl)-1H-pyrazole derivatives?

Answer:
Synthesis typically involves multi-component reactions or condensation strategies. For example, pyrazole derivatives are often synthesized using substituted hydrazines and α,β-unsaturated carbonyl compounds. Reaction optimization requires:

  • Reagent selection : Use of copper sulfate or ascorbate as catalysts for cyclocondensation (e.g., in triazole-pyrazole hybrids) .
  • Solvent systems : Polar aprotic solvents (e.g., THF/water mixtures) enhance solubility and regioselectivity .
  • Temperature control : Reflux conditions (50–80°C) improve yield while minimizing side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications .

Advanced Question: How can reaction optimization address low yields in pyrazole derivatization?

Answer:
Low yields often stem from competing tautomerization or steric hindrance. Methodological solutions include:

  • Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring stabilize intermediates, improving cyclization efficiency .
  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) enhance regioselectivity in heterocycle formation .
  • Kinetic analysis : Monitoring reaction progress via HPLC or in situ NMR identifies bottlenecks (e.g., slow imine formation) .
  • Solvent polarity adjustment : Higher polarity solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .

Basic Question: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify regiochemistry and substituent positions. For example, thiophenyl protons exhibit characteristic deshielding at δ 7.1–7.5 ppm .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths and angles, critical for distinguishing tautomers (e.g., 3- vs. 5-substituted pyrazoles) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in tautomeric or regiochemical data for pyrazole derivatives?

Answer:
Contradictions arise due to tautomerism (e.g., 3- vs. 5-substitution) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : Observing chemical shift changes identifies dynamic tautomeric equilibria .
  • Density functional theory (DFT) : Computational modeling predicts stable tautomers and validates experimental data .
  • High-resolution crystallography : SHELXL refinement with twin-detection algorithms resolves overlapping electron densities in mixed crystals .
  • Isotopic labeling : 15N^{15}N-labeling tracks nitrogen migration in tautomeric shifts .

Basic Question: What are common biological assays for evaluating pyrazole-based compounds?

Answer:

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., MDA-MB-231) assess cytotoxicity. IC50_{50} values are compared to reference compounds like combretastatin A-4 .
  • Tubulin polymerization inhibition : Spectrophotometric monitoring of microtubule assembly identifies inhibitors targeting the colchicine binding site .
  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) quantify IC50_{50} for structure-activity relationship (SAR) studies .

Advanced Question: How can SAR studies guide the design of pyrazole derivatives with enhanced bioactivity?

Answer:

  • Substituent mapping : Introducing electron-withdrawing groups (e.g., CF3_3) at the 3-position enhances tubulin binding affinity by 10-fold compared to methoxy groups .
  • Ring hybridization : Fusion with thiazole or triazole rings improves metabolic stability (e.g., 4-methyl-1,2,4-triazole derivatives) .
  • Pharmacophore modeling : QSAR identifies critical hydrogen-bond donors (e.g., NH of pyrazole) for target engagement .
  • In vivo validation : Orthotopic tumor models (e.g., murine mammary carcinoma) test efficacy at low doses (5 mg/kg vs. 30 mg/kg for CA-4P) .

Basic Question: What computational tools predict synthetic routes for novel pyrazole derivatives?

Answer:

  • Retrosynthetic AI : Tools like Chemoton leverage reaction databases (e.g., Reaxys) to propose routes using triazenylpyrazole precursors .
  • Docking simulations : AutoDock Vina screens virtual libraries for binding to targets like tubulin .
  • DFT calculations : Gaussian09 optimizes transition states to predict regioselectivity in cycloadditions .

Advanced Question: How do reaction conditions influence the regioselectivity of pyrazole ring formation?

Answer:

  • Acid/base mediation : Acidic conditions favor 1,3-dipolar cycloaddition to form 5-substituted pyrazoles, while basic conditions promote 3-substitution .
  • Microwave irradiation : Accelerates kinetics, reducing side products in multi-component reactions (e.g., 4-component synthesis of 1H-pyrazoles) .
  • Steric effects : Bulky substituents on hydrazines direct cyclization to less hindered positions (e.g., 5-methyl vs. 3-methyl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.